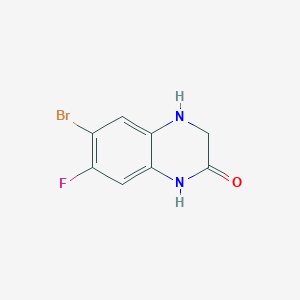

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Übersicht

Beschreibung

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been extensively researched for its potential applications in the field of pharmaceuticals. It is a heterocyclic organic compound that contains a quinoxaline ring system. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an important area of study for researchers.

Wissenschaftliche Forschungsanwendungen

Enzyme Substrates and Fluorogenic Applications

- Fluorogenic Substrates for Enzymes : Compounds including 3,4-dihydroquinoxalin-2(1H)-one derivatives have been studied as potential substrates for enzymes like horseradish peroxidase (HRP). These derivatives have been compared with commercially available substrates for their utility in fluorogenic applications (Li & Townshend, 1997).

Chemical Synthesis and Rearrangements

- Chemical Rearrangements : Research on halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils, including 6-bromo and 7-fluoro derivatives, has provided insights into their rearrangement in concentrated hydrohalic acids. This has implications for synthetic chemistry and the understanding of reaction mechanisms (McCord et al., 1982).

Radio-Labeled Compounds for Medical Imaging

- Radio-Labeled Compounds in Tumor Imaging : Studies on compounds similar to 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one, particularly those labeled with radioisotopes like 76Br, have shown promise in tumor imaging. These compounds have high affinity and selectivity for certain receptors, indicating potential applications in medical diagnostics (Rowland et al., 2006).

Molecular Dynamics and Optical Properties

- Molecular Dynamics in Optical Absorption : Research involving derivatives like 6-bromo and 6-fluoro derivatives of certain quinolines has utilized quantum chemical methods and molecular dynamics simulations to study optical absorption spectra. This research aids in understanding the electronic properties of such compounds (Koścień et al., 2008).

Novel Synthesis Methods and Derivatives

- New Synthesis Approaches : Innovative methods for synthesizing derivatives of 6-bromo and 7-fluoro substituted compounds have been explored. These include approaches for creating quinolines and other heterocyclic compounds, which are crucial in various areas of pharmaceutical and synthetic chemistry (Cheng et al., 2017).

Biological Activities and Sensor Applications

- Chemosensor Development : Compounds like 6-bromo derivatives have been used to develop chemosensors for selective detection of metal ions, indicating applications in biological sensing and diagnostics (Anand et al., 2018).

- Antibacterial and Antiviral Properties : Some derivatives have demonstrated significant antibacterial and antiviral activities. This highlights the potential for developing new therapeutic agents based on the structural framework of this compound (Abdel‐Wadood et al., 2014).

Anticancer Research and Tumor-Vascular Disrupting Agents

- Anticancer Lead and Tumor-Vascular Disrupting Agents : Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown promising anticancer properties in studies. They inhibit tumor growth and disrupt tumor vasculature, offering a novel approach to cancer therapy (Cui et al., 2017).

Development of Antibacterial Compounds

- Novel Antibacterial Agents : Research on compounds structurally related to this compound has led to the development of new antibacterial agents, especially targeting anaerobic bacteria (Dickens et al., 1991).

Eigenschaften

IUPAC Name |

6-bromo-7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHVJBYSMHUKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

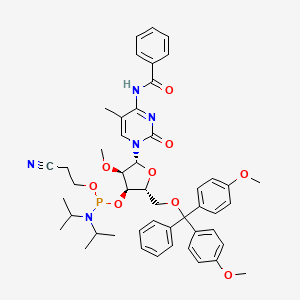

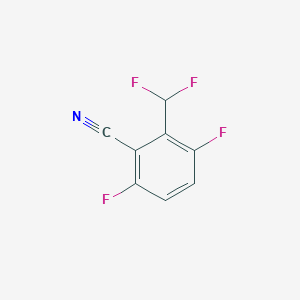

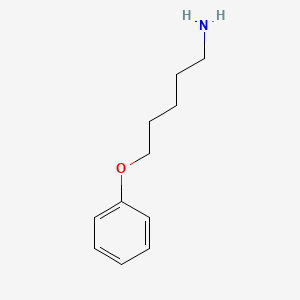

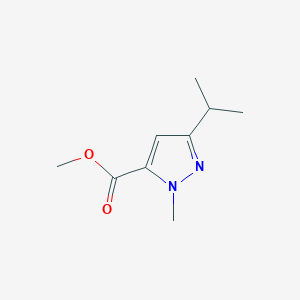

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

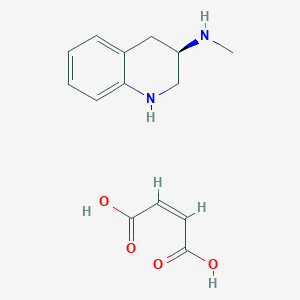

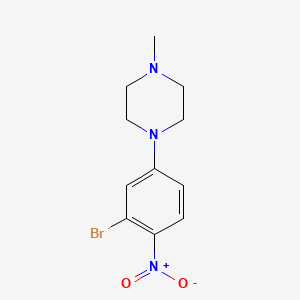

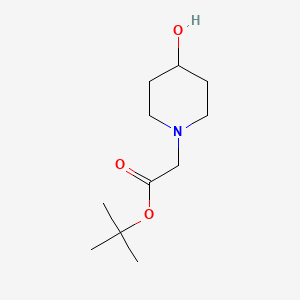

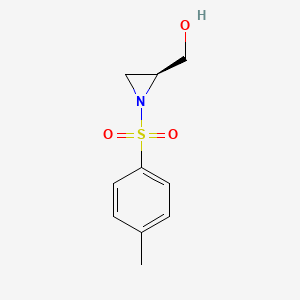

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)

![N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3108606.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)